molecular formula C20H21NO3 B1285333 4-Benzyloxy-1-tert-butoxycarbonylindole CAS No. 903131-59-9

4-Benzyloxy-1-tert-butoxycarbonylindole

Cat. No.: B1285333
CAS No.: 903131-59-9
M. Wt: 323.4 g/mol
InChI Key: LQOPUCBIIURYFX-UHFFFAOYSA-N
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Description

4-Benzyloxy-1-tert-butoxycarbonylindole is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . This compound is characterized by the presence of an indole core substituted with a benzyloxy group at the 4-position and a tert-butoxycarbonyl group at the 1-position. It is commonly used in organic synthesis and research due to its unique structural properties.

Preparation Methods

The synthesis of 4-Benzyloxy-1-tert-butoxycarbonylindole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the tert-butoxycarbonyl (Boc) protected indole.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the 4-position of the indole ring through a nucleophilic substitution reaction using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Benzyloxy-1-tert-butoxycarbonylindole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free indole.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzyloxy-1-tert-butoxycarbonylindole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is employed in the study of indole-based biological pathways and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-tert-butoxycarbonylindole involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The indole core can interact with various enzymes and receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions .

Comparison with Similar Compounds

4-Benzyloxy-1-tert-butoxycarbonylindole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the benzyloxy and tert-butoxycarbonyl groups, which confer specific reactivity and stability advantages.

Properties

IUPAC Name

tert-butyl 4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-13-12-16-17(21)10-7-11-18(16)23-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOPUCBIIURYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586023
Record name tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-59-9
Record name tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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